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This technical support center provides troubleshooting guidance and answers to frequently

asked questions (FAQs) to help researchers, scientists, and drug development professionals

achieve vertical sidewalls and optimal results with SU-8 photoresist.

Troubleshooting Guide
This guide addresses common issues encountered during SU-8 processing that can affect

sidewall verticality and overall structural integrity.

Question: What are the primary causes of non-vertical or sloped sidewalls in my SU-8

structures?

Answer: Achieving perfectly vertical sidewalls in SU-8 lithography requires precise control over

several process parameters. The most common culprits for sloped sidewalls are related to the

exposure step. SU-8 has a very high optical transparency above 360 nm, which is ideal for

imaging near-vertical sidewalls in thick films.[1][2] However, it also has high actinic absorption

below 350 nm.[1]

Incorrect Exposure Spectrum: Using a broadband UV source without proper filtering is a

primary cause of poor sidewall profiles.[3] Excessive exposure to wavelengths below 350 nm

can overexpose the top portion of the resist film, leading to exaggerated negative sidewall

profiles or "T-topping".[1][2]
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Inadequate Exposure Dose: The exposure dose must be optimized for the specific film

thickness. Thicker films require a higher dosage to ensure complete cross-linking through the

entire depth of the resist.[1][4] Underexposure will result in incomplete polymerization at the

bottom of the layer, leading to sloped or "undercut" profiles after development. Conversely,

significant overexposure can also lead to negatively sloped sidewalls.[5]

To achieve vertical sidewalls, it is highly recommended to use an i-line (365 nm) exposure

source or a broadband source with a long-pass filter that blocks wavelengths below 350 nm.[1]

[6]

Question: My SU-8 structures are exhibiting "T-topping." How can I fix this?

Answer: "T-topping" is characterized by a wider top surface than the underlying structure,

creating a T-shaped profile. This is a common issue and is almost always related to the

exposure conditions.

UV Wavelength Filtering: The primary cause of T-topping is the high absorption of SU-8 at

wavelengths shorter than approximately 350 nm.[3] When using a broadband UV source, the

top of the resist layer absorbs a disproportionate amount of this shorter wavelength energy,

leading to excessive acid generation and cross-linking at the surface.[1][3] The solution is to

use a filter to cut out wavelengths below 350 nm.[3][6] This may require a 20-40% increase

in exposure time to compensate for the reduced light intensity.[7]

Airborne Contaminants: In some cases, particularly for features 1 µm or smaller, airborne

amine contamination can contribute to T-topping by reacting with the photoacid generated at

the surface.[3] Ensuring a clean processing environment can help mitigate this.

Question: I'm experiencing adhesion failure, and my SU-8 structures are peeling off the

substrate. What should I do?

Answer: Poor adhesion is a critical issue that can lead to complete device failure. Several

factors throughout the fabrication process can contribute to this problem.

Substrate Preparation: Proper cleaning and dehydration of the substrate are crucial for good

adhesion. A dehydration bake at 200°C for at least 5 minutes on a hotplate is recommended

to remove any adsorbed moisture.[4][7] For certain substrates like glass or some metals

where SU-8 adhesion is inherently poor, an adhesion promoter such as OmniCoat can be
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applied before the SU-8 coating.[8][9][10] Oxygen plasma treatment can also be used to

activate the substrate surface.[11]

Under-cross-linking: Catastrophic adhesion failure is often a sign of an under-cross-linked

resist.[1] This means the SU-8 has not been sufficiently polymerized to withstand the

stresses of development. To resolve this, you should increase the exposure dose and/or

increase the post-exposure bake (PEB) time or temperature.[1]

Internal Stress: SU-8 is prone to high internal stress, especially in thick layers, due to the

mismatch in the coefficient of thermal expansion (CTE) between the resist and the substrate.

[12] This stress can cause cracking and delamination. To minimize stress, it is critical to use

slow heating and cooling ramps during the soft bake and PEB steps.[1][8] Rapid cooling after

the PEB should be avoided.[1]

Question: My SU-8 structures are cracking. What is causing this and how can I prevent it?

Answer: Cracking in SU-8 films is primarily caused by excessive internal stress.[12]

Thermal Stress: Rapid temperature changes are a major contributor to stress. Both heating

and cooling rates during the soft bake and post-exposure bake (PEB) steps must be

carefully controlled.[8] Using a slow ramp rate (e.g., 3-5 °C/minute) for heating and allowing

the wafer to cool slowly back to room temperature on the hotplate is recommended,

especially for thicker films.[8]

Over-baking: Excessive soft bake or PEB times and temperatures can lead to a brittle film

that is more susceptible to cracking.[8]

Overexposure: An excessively high exposure dose can also increase the brittleness of the

SU-8.[8]

Hard Bake: While an optional step, a hard bake can be used to anneal surface cracks that

may appear after development. A bake at 150°C for a few minutes is a recommended

starting point.[6]

Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for exposing SU-8 to achieve vertical sidewalls?
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A1: SU-8 is optimized for near-UV exposure in the 350-400 nm range.[1][4] The recommended

wavelength is the i-line at 365 nm.[1][2] To achieve the straightest sidewalls, it is crucial to filter

out excessive energy below 350 nm, as this can cause T-topping.[1][6]

Q2: How does the soft bake process affect the final structure?

A2: The soft bake step is critical for evaporating the solvent from the SU-8 film and densifying

it.[1] An incomplete soft bake (under-baking) will leave too much solvent in the resist, which can

cause the wafer to stick to the photomask and may lead to features lifting off during

development.[8] Over-baking can cause the resist to become brittle and prone to cracking.[8]

For best results, a two-step or ramped soft bake is recommended to allow for a more controlled

evaporation of the solvent.[2]

Q3: What is the purpose of the Post-Exposure Bake (PEB) and how critical are the temperature

and time?

A3: The PEB is an essential step where the acid-initiated, thermally driven epoxy cross-linking

occurs.[1][13] During exposure, a strong acid is formed, and the PEB provides the thermal

energy for this acid to catalyze the polymerization of the epoxy.[1] The temperature and time of

the PEB are critical for achieving the desired cross-link density. Insufficient PEB will result in

under-cross-linked structures that may not develop properly or will have poor adhesion.[1]

Similar to the soft bake, a two-step or ramped PEB is recommended to minimize stress,

especially for thick films.[1] A visible latent image should appear in the film within 5-15 seconds

of placing it on the PEB hotplate; if not, it may indicate insufficient exposure or heating.[6]

Q4: How can I tell if my SU-8 is underdeveloped?

A4: A common indicator of underdevelopment is the appearance of a white film or residue on

the substrate during the isopropyl alcohol (IPA) rinse step that follows development.[1] If this

occurs, you should immerse the substrate back into the SU-8 developer to remove the film and

complete the development process, followed by another IPA rinse.[1]

Q5: Is a hard bake always necessary?

A5: A hard bake is an optional step and is generally not required as SU-8 has good mechanical

properties after the PEB.[1] However, a hard bake is recommended for applications where the

SU-8 structure is a permanent part of the final device or if it will undergo further thermal
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processing.[2][8] This step further cross-links the material, improving its thermal and chemical

stability.[1] Typical hard bake temperatures are in the range of 150°C to 250°C.[4][8]

Data Presentation
Table 1: Recommended Soft Bake Parameters

SU-8
Formulation

Film
Thickness
(µm)

Bake 1
Temperatur
e (°C)

Bake 1
Time (min)

Bake 2
Temperatur
e (°C)

Bake 2
Time (min)

SU-8 2 2 65 1 95 1

SU-8 5 5 65 1 95 1

SU-8 10 10 65 1 95 2

SU-8 25 25 65 1 95 3

SU-8 50 50 65 5-10 95 15-30

SU-8 100 100 65 10-20 95 30-60

Note: These are starting point recommendations. For films thicker than 50 µm, a slow ramp

between temperatures is highly recommended to minimize stress.[8] Bake times should be

optimized for the specific equipment and substrate used.

Table 2: Recommended Exposure and Post-Exposure
Bake (PEB) Parameters
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Film
Thickness
(µm)

Recommen
ded
Exposure
Dose
(mJ/cm²) @
365 nm

PEB 1
Temperatur
e (°C)

PEB 1 Time
(min)

PEB 2
Temperatur
e (°C)

PEB 2 Time
(min)

2 100 - 150 65 1 95 1

5 120 - 180 65 1 95 1

10 140 - 220 65 1 95 2

25 160 - 280 65 1 95 3

50 200 - 400 65 5 95 5-10

100 300 - 600 65 10 95 15-30

Note: Optimal exposure dose is dependent on film thickness and substrate reflectivity. A dose

matrix experiment is recommended to determine the ideal parameters for your specific

application.[6] Slow ramping for PEB is critical for thick films.[1]

Experimental Protocols
Protocol 1: Standard SU-8 Processing for Vertical
Sidewalls

Substrate Preparation:

Clean the substrate using solvents (e.g., sonicate in acetone, then rinse with methanol

and IPA).[7]

Perform a dehydration bake on a hotplate at 200°C for at least 5 minutes.[7]

Allow the substrate to cool.

(Optional) Apply an adhesion promoter like OmniCoat for substrates with poor SU-8

adhesion.[9]
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Spin Coating:

Dispense approximately 1 ml of SU-8 per inch of substrate diameter onto the center of the

wafer.[1]

Spread Cycle: Ramp to 500 rpm at 100 rpm/second and hold for 5-10 seconds.[2]

Spin Cycle: Ramp to the final spin speed (determined by desired thickness) at 300

rpm/second and hold for 30 seconds.[1]

Soft Bake:

Place the wafer on a leveled hotplate.

For films < 50 µm: Bake at 65°C, then transfer to a 95°C hotplate. Refer to Table 1 for

times.[8]

For films ≥ 50 µm: Place the wafer on a room temperature hotplate. Ramp the temperature

to 65°C (rate of 5-10 °C/min), hold, then ramp to 95°C, and hold.[8] Refer to Table 1 for

approximate hold times.

Allow the wafer to cool slowly to room temperature.

Exposure:

Use a mask aligner with an i-line (365 nm) source or a broadband source equipped with a

long-pass filter to block light below 350 nm.[6]

Expose the resist with the appropriate dose for the film thickness (see Table 2).

Post-Exposure Bake (PEB):

Follow a similar two-step or ramped heating profile as the soft bake.

Place the wafer on a 65°C hotplate, then move or ramp to 95°C. Refer to Table 2 for

recommended times.

It is critical to cool the wafer slowly after the PEB to prevent cracking.[1][8]
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Development:

Immerse the substrate in SU-8 developer (e.g., PGMEA).[7]

Provide gentle agitation, especially for high-aspect-ratio structures.[1] Development time

will vary significantly with thickness and agitation (from a few minutes to over an hour).

Rinse briefly with IPA.[1] If a white residue appears, re-develop until it is gone.[1]

Dry with a gentle stream of nitrogen.

Hard Bake (Optional):

For permanent structures, perform a hard bake on a hotplate or in a convection oven,

typically between 150-200°C for 15-30 minutes.[1][8]

Visualizations

Preparation Processing

Substrate Clean Dehydration Bake
(200°C)

Adhesion Promoter
(Optional) Spin Coat SU-8 Soft Bake

(65°C -> 95°C)
UV Exposure

(365 nm)
Post-Exposure Bake

(65°C -> 95°C) Develop Rinse & Dry Hard Bake
(Optional)

Click to download full resolution via product page

Caption: Standard SU-8 processing workflow for microfabrication.
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Exposure Issues

Solutions

Adhesion/Cracking Issues
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Caption: Troubleshooting logic for common SU-8 sidewall profile issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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